Methyl Octanoate-d15

説明

BenchChem offers high-quality Methyl Octanoate-d15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Octanoate-d15 including the price, delivery time, and more detailed information at info@benchchem.com.

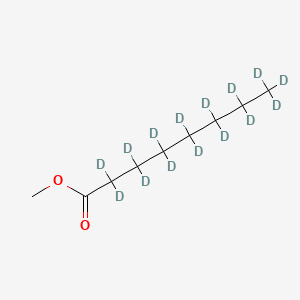

Structure

3D Structure

特性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-7-8-9(10)11-2/h3-8H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHZJRVDZXSNKQ-KBZGSAGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Octanoate-d15 for Researchers and Drug Development Professionals

Introduction: Methyl Octanoate-d15 is a deuterated form of methyl octanoate, a fatty acid methyl ester (FAME). Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. The incorporation of 15 deuterium atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of methyl octanoate and other related fatty acids in complex biological matrices. This technical guide provides a comprehensive overview of Methyl Octanoate-d15, including its properties, synthesis, and application in validated analytical methodologies.

Core Properties of Methyl Octanoate-d15

Methyl Octanoate-d15 shares similar physical and chemical properties with the unlabeled Methyl Octanoate, with the key difference being its increased molecular weight due to the deuterium labeling.

| Property | Value |

| Chemical Name | methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate[1] |

| Molecular Formula | C₉D₁₅H₃O₂[2] |

| Molecular Weight | 173.33 g/mol [2] |

| CAS Number | 1219798-91-0[2] |

| Appearance | Colorless to pale yellow oily liquid[3] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol and hexane. |

| Storage | Store at room temperature |

Synthesis of Methyl Octanoate-d15

The synthesis of Methyl Octanoate-d15 is typically achieved through a two-step process involving the deuteration of octanoic acid followed by esterification.

Step 1: Deuteration of Octanoic Acid

A common method for introducing deuterium atoms into a fatty acid is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction.

Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, octanoic acid is dissolved in a deuterium-rich solvent, typically deuterium oxide (D₂O).

-

Catalyst Addition: A heterogeneous catalyst, such as platinum on carbon (Pt/C), is added to the mixture.

-

H/D Exchange: The reaction mixture is heated under pressure to facilitate the exchange of hydrogen atoms with deuterium atoms on the fatty acid backbone. This process is often repeated multiple times with fresh D₂O and catalyst to achieve a high degree of deuteration.

-

Purification: After the final exchange cycle, the deuterated octanoic acid is isolated from the reaction mixture and purified, typically by chromatography.

Step 2: Esterification to Methyl Octanoate-d15

The deuterated octanoic acid is then converted to its methyl ester via an acid-catalyzed esterification reaction (Fischer esterification).

Experimental Protocol:

-

Reaction Mixture: The deuterated octanoic acid is dissolved in an excess of anhydrous methanol.

-

Acid Catalyst: A strong acid catalyst, such as sulfuric acid or boron trifluoride-methanol complex (BF₃-methanol), is added to the solution.

-

Reaction: The mixture is refluxed for a specific period to drive the esterification to completion.

-

Workup and Purification: The reaction is quenched, and the resulting Methyl Octanoate-d15 is extracted with an organic solvent (e.g., hexane). The organic phase is washed, dried, and the solvent is evaporated. The final product is then purified by distillation or chromatography to yield high-purity Methyl Octanoate-d15.

Application in Quantitative Analysis: GC-MS

Methyl Octanoate-d15 is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acids. The principle of this application is based on isotope dilution mass spectrometry.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. A known amount of the isotopically labeled standard (Methyl Octanoate-d15) is added to the sample containing the unlabeled analyte (methyl octanoate). The standard and the analyte are assumed to behave identically during sample preparation, extraction, and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be precisely calculated.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Fatty Acids in a Biological Matrix

The following is a generalized protocol for the quantification of fatty acids, such as octanoic acid, in a biological sample (e.g., plasma) using Methyl Octanoate-d15 as an internal standard.

-

Sample Preparation and Lipid Extraction:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Methyl Octanoate-d15 solution in methanol.

-

Add a solvent mixture for lipid extraction, typically chloroform:methanol (2:1, v/v).

-

Vortex the mixture vigorously to ensure thorough mixing and extraction of lipids.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a derivatization agent, such as 14% boron trifluoride in methanol (BF₃-methanol).

-

Heat the sample at a controlled temperature (e.g., 100°C) for a set time (e.g., 5 minutes) to convert the fatty acids to their corresponding methyl esters (FAMEs).

-

Cool the sample and add hexane and a saturated sodium chloride solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer, which contains the FAMEs, for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., DB-WAX).

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Specific ions for both the analyte (methyl octanoate) and the internal standard (Methyl Octanoate-d15) are monitored.

-

-

Caption: Experimental Workflow for Fatty Acid Quantification.

Data Presentation: Representative Quantitative Data

The following table presents an example of a calibration curve for the quantification of methyl octanoate using Methyl Octanoate-d15 as an internal standard. The data is for illustrative purposes to demonstrate the typical performance of the method.

| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 75,123 | 0.203 |

| 5 | 76,170 | 74,987 | 1.016 |

| 10 | 153,456 | 75,543 | 2.031 |

| 25 | 380,123 | 74,890 | 5.076 |

| 50 | 755,678 | 75,210 | 10.047 |

| 100 | 1,510,987 | 75,345 | 20.054 |

Linear Regression of Calibration Curve:

-

Equation: y = 0.2001x + 0.015

-

Correlation Coefficient (R²): 0.9995

This data demonstrates the excellent linearity that can be achieved over a wide concentration range, which is essential for accurate quantification.

Conclusion

Methyl Octanoate-d15 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of fatty acids. Its use as a stable isotope-labeled internal standard in conjunction with GC-MS provides a robust, accurate, and precise method for determining the concentration of octanoic acid and related compounds in complex biological matrices. The detailed protocols and representative data presented in this guide offer a solid foundation for the implementation of this powerful analytical technique in various research and development settings.

References

An In-depth Technical Guide to the Chemical Properties of Methyl Octanoate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl Octanoate-d15, a deuterated form of methyl octanoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. The information presented herein has been compiled from various scientific sources and is organized to facilitate easy access and comparison of key data points.

Core Chemical and Physical Properties

Methyl Octanoate-d15, with the CAS number 1219798-91-0, is a saturated fatty acid methyl ester where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium.[1][2] This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantitative analysis of its non-deuterated counterpart, methyl octanoate. The physical and chemical properties of Methyl Octanoate-d15 are summarized in the table below. The data for the unlabeled Methyl Octanoate is also provided for comparison.

| Property | Methyl Octanoate-d15 | Methyl Octanoate (for comparison) |

| Molecular Formula | C₉D₁₅H₃O₂[1][2] | C₉H₁₈O₂[3] |

| Molecular Weight | 173.33 g/mol | 158.24 g/mol |

| CAS Number | 1219798-91-0 | 111-11-5 |

| Synonyms | Methyl Caprylate-d15, Octanoic acid-d15 methyl ester | Methyl Caprylate, Methyl n-octanoate |

| Isotopic Purity | ≥98 atom % D | N/A |

| Physical State | Liquid | Colorless liquid |

| Boiling Point | Not explicitly available | 194-195 °C |

| Melting Point | Not explicitly available | -40 °C |

| Density | Not explicitly available | 0.877 g/mL at 25 °C |

| Refractive Index | Not explicitly available | n20/D 1.417 |

| Solubility | Insoluble in water; soluble in organic solvents like alcohols. | Insoluble in water; soluble in alcohol. |

| Storage Conditions | Room temperature. | Room temperature. |

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of Methyl Octanoate-d15. While specific spectra for the deuterated compound are not widely available in public databases, the expected spectral characteristics can be inferred from the structure and data for the unlabeled analog.

Mass Spectrometry

The mass spectrum of Methyl Octanoate-d15 is expected to show a molecular ion peak (M+) at m/z 173, corresponding to its molecular weight. The fragmentation pattern will be influenced by the deuterium labeling. The primary fragments for unlabeled methyl octanoate are observed at m/z 74 (McLafferty rearrangement product) and 87. For Methyl Octanoate-d15, the McLafferty rearrangement product would be shifted due to the deuterium atoms on the gamma-carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of Methyl Octanoate-d15 is expected to be significantly simplified compared to its non-deuterated counterpart. The only prominent signal would be a singlet corresponding to the three protons of the methoxy group (-OCH₃), expected around 3.6 ppm. The signals from the deuterated alkyl chain would be absent.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all nine carbon atoms. The signals for the deuterated carbons will exhibit splitting due to coupling with deuterium (C-D coupling) and will have a lower intensity compared to the protonated carbons. The chemical shifts will be similar to those of unlabeled methyl octanoate, with slight upfield shifts for the deuterated carbons.

Experimental Protocols

The following sections detail relevant experimental methodologies for the synthesis and application of fatty acid methyl esters like Methyl Octanoate-d15.

Synthesis of Fatty Acid Methyl Esters (FAMEs)

A common method for the synthesis of FAMEs for analytical purposes is through transesterification of triglycerides or esterification of free fatty acids.

Protocol: Acid-Catalyzed Esterification of Fatty Acids

-

Sample Preparation: Weigh approximately 10 mg of the fatty acid (or a lipid extract containing fatty acids) into a screw-capped reaction vial.

-

Reagent Addition: Add 2 mL of a 1.25 M solution of HCl in methanol.

-

Reaction: Cap the vial tightly and heat at 85°C for 1.5 hours.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex the mixture thoroughly.

-

Phase Separation: Centrifuge the vial to achieve clear phase separation.

-

Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for analysis (e.g., by GC-MS).

Caption: Workflow for the acid-catalyzed synthesis of FAMEs.

Application in Catalytic Deoxygenation Studies

Methyl octanoate is often used as a model compound in studies of catalytic deoxygenation for biofuel production. The deuterated form can be used as a tracer to elucidate reaction mechanisms.

Protocol: Vapor-Phase Catalytic Deoxygenation

-

Catalyst Preparation: The catalyst (e.g., Pt/Al₂O₃) is packed into a fixed-bed tubular reactor.

-

Catalyst Reduction: The catalyst is reduced in situ by flowing hydrogen gas at an elevated temperature (e.g., 400-500°C) for several hours.

-

Reaction Feed: A mixture of Methyl Octanoate-d15 and a carrier gas (e.g., hydrogen or helium) is introduced into the reactor at a controlled flow rate.

-

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 300-400°C) and pressure.

-

Product Analysis: The reactor effluent is passed through a condenser to collect liquid products, and the gaseous products are analyzed online using a gas chromatograph (GC) coupled with a mass spectrometer (MS) to identify and quantify the deuterated products.

Caption: Experimental workflow for catalytic deoxygenation.

Applications in Research and Drug Development

The primary application of Methyl Octanoate-d15 is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its use allows for the accurate determination of the concentration of endogenous or exogenous methyl octanoate in various biological matrices such as plasma, tissues, and cell cultures. This is crucial in metabolic studies, pharmacokinetic analyses, and the development of drugs that may influence fatty acid metabolism.

Furthermore, its use as a tracer in metabolic flux analysis can provide insights into the pathways of fatty acid synthesis, elongation, and degradation.

Safety and Handling

While specific toxicity data for Methyl Octanoate-d15 is not available, it is expected to have a safety profile similar to that of unlabeled methyl octanoate. Standard laboratory safety precautions should be followed when handling this compound. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Caption: Logical relationships of Methyl Octanoate-d15 properties.

References

Methyl Octanoate-d15: A Technical Guide for Researchers

CAS Number: 1219798-91-0

This technical guide provides an in-depth overview of Methyl Octanoate-d15, a deuterated stable isotope-labeled compound valuable for a range of applications in research, particularly in mass spectrometry-based quantitative analysis and metabolic tracer studies. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Methyl Octanoate-d15 is the deuterated form of Methyl Octanoate, where 15 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the endogenous compound but distinguishable by its mass-to-charge ratio. While specific experimental data for the deuterated form is limited, the physical properties of the non-labeled Methyl Octanoate provide a reliable reference.

Table 1: Physicochemical Properties of Methyl Octanoate and Methyl Octanoate-d15

| Property | Methyl Octanoate | Methyl Octanoate-d15 | Source(s) |

| CAS Number | 111-11-5 | 1219798-91-0 | [1] |

| Molecular Formula | C₉H₁₈O₂ | C₉D₁₅H₃O₂ | [1] |

| Molecular Weight | 158.24 g/mol | 173.33 g/mol | [1] |

| Appearance | Colorless liquid | Not specified (expected to be a colorless liquid) | |

| Boiling Point | 193-195 °C | Not specified (expected to be similar to Methyl Octanoate) | |

| Density | 0.877 g/mL at 25 °C | Not specified (expected to be slightly higher than Methyl Octanoate) | |

| Solubility | Insoluble in water; soluble in organic solvents | Not specified (expected to be similar to Methyl Octanoate) | |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D |

Applications in Research

The primary application of Methyl Octanoate-d15 is as an internal standard in quantitative mass spectrometry (MS) assays for the analysis of fatty acid methyl esters (FAMEs). Its use is critical for correcting for variability during sample preparation and instrument analysis, thereby ensuring accurate and precise quantification of endogenous Methyl Octanoate and other related fatty acids.

Furthermore, deuterated medium-chain fatty acids and their esters serve as valuable tracers in metabolic studies. They can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of fatty acids, as well as their incorporation into complex lipids and their role in various metabolic pathways.

Experimental Protocols

Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) in Biological Samples using Methyl Octanoate-d15 as an Internal Standard

This protocol outlines a general procedure for the quantification of FAMEs in a biological matrix (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) with Methyl Octanoate-d15 as an internal standard.

Materials:

-

Biological sample (e.g., plasma, cell lysate, tissue homogenate)

-

Methyl Octanoate-d15 solution of a known concentration (in a suitable organic solvent)

-

Extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)

-

Transesterification reagent (e.g., 14% Boron trifluoride in methanol)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., polar-phase column)

Procedure:

-

Sample Preparation:

-

To a known amount of the biological sample in a glass tube, add a precise volume of the Methyl Octanoate-d15 internal standard solution.

-

Add the extraction solvent, vortex vigorously, and allow for phase separation (centrifugation may be required).

-

Collect the organic (lower) phase containing the lipids.

-

-

Transesterification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add the transesterification reagent to the dried lipid extract.

-

Heat the mixture at a controlled temperature (e.g., 60-100 °C) for a specified time (e.g., 10-30 minutes) to convert the fatty acids to their methyl esters.

-

Cool the reaction mixture to room temperature.

-

-

Extraction of FAMEs:

-

Add hexane and a saturated sodium chloride solution to the reaction tube.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Transfer the final extract to a GC vial for analysis.

-

Inject a small volume of the sample onto the GC-MS system.

-

Separate the FAMEs using an appropriate temperature program on the GC.

-

Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) or full scan mode.

-

Monitor a specific ion for the analyte of interest (e.g., m/z for Methyl Octanoate).

-

Monitor a specific ion for the internal standard (e.g., m/z for Methyl Octanoate-d15).

-

-

-

Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a constant concentration of the internal standard.

-

Workflow for Quantitative FAME Analysis

References

An In-depth Technical Guide to the Synthesis of Methyl Octanoate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Octanoate-d15, a deuterated analog of methyl octanoate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the synthetic approach, detailed experimental protocols, and methods for characterization.

Synthetic Strategy

The synthesis of Methyl Octanoate-d15 is achieved through a straightforward two-step process. The first step involves procuring the deuterated carboxylic acid precursor, Octanoic acid-d15. This is followed by the esterification of the deuterated acid with methanol to yield the final product, Methyl Octanoate-d15. The most common and efficient method for this transformation is the Fischer esterification, which involves the use of an acid catalyst in an excess of the alcohol.

Technical Guide: Certificate of Analysis for Methyl Octanoate-d15

This technical guide provides a comprehensive overview of the typical data and methodologies associated with the certificate of analysis for Methyl Octanoate-d15. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or for metabolic studies.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for Methyl Octanoate-d15, as compiled from leading suppliers. These values are representative of a typical batch analysis.

| Parameter | Specification | Source |

| CAS Number | 1219798-91-0 | [1][2][3][4] |

| Molecular Formula | C₉D₁₅H₃O₂ | [4] |

| Molecular Weight | 173.33 g/mol | |

| Chemical Purity | ≥98% | |

| Isotopic Enrichment | ≥98 atom % D |

Experimental Protocols

Detailed methodologies for the key analytical tests performed to certify Methyl Octanoate-d15 are outlined below.

This method is used to assess the chemical purity of Methyl Octanoate-d15 by separating it from any potential non-deuterated or other volatile impurities.

A. Sample Preparation:

-

Prepare a stock solution of Methyl Octanoate-d15 in a volatile organic solvent of high purity (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a working solution suitable for GC-MS analysis (e.g., 10 µg/mL).

B. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 5975C GC/MS system or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

C. Data Analysis:

-

The chemical purity is determined by calculating the peak area percentage of the Methyl Octanoate-d15 peak relative to the total area of all observed peaks in the chromatogram.

-

Peak identification is confirmed by comparing the obtained mass spectrum with a reference spectrum.

NMR spectroscopy is employed to determine the level of deuterium incorporation in the molecule.

A. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Methyl Octanoate-d15.

-

Dissolve the sample in a non-deuterated solvent (e.g., Chloroform, Acetone) to a final volume of 0.6-0.7 mL in an NMR tube. The use of a non-deuterated solvent is crucial to avoid interference with the deuterium signal.

B. Instrumentation and Conditions:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Nucleus: ²H (Deuterium).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Sufficient number of scans to achieve a good signal-to-noise ratio.

-

Relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure quantitative results.

-

C. Data Analysis:

-

The resulting ²H NMR spectrum will show signals corresponding to the different deuterium environments in the Methyl Octanoate-d15 molecule.

-

The isotopic enrichment is calculated by integrating the signals of the deuterated positions and comparing them to the signal of a known internal standard or by analyzing the residual proton signals in a ¹H NMR spectrum. For highly deuterated compounds, ²H NMR is often preferred for more accurate quantification.

Quality Control and Certification Workflow

The following diagram illustrates the logical workflow for the quality control and certification process of a deuterated standard like Methyl Octanoate-d15.

Caption: Quality control workflow for Methyl Octanoate-d15.

References

Isotopic Purity of Methyl Octanoate-d15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Methyl Octanoate-d15, a deuterated stable isotope-labeled compound valuable in metabolic research and as an internal standard in analytical chemistry. This document outlines the common methods for determining isotopic purity, presents typical purity data, and details the experimental protocols for its quantification. Furthermore, it visualizes the metabolic fate of its non-deuterated counterpart, octanoic acid, and illustrates a general workflow for its use in stable isotope tracing studies.

Data Presentation: Isotopic Purity of Methyl Octanoate-d15

The isotopic purity of commercially available Methyl Octanoate-d15 is a critical parameter for its application. The data is typically presented as "atom percent Deuterium (D)," which represents the percentage of deuterium atoms at the labeled positions.

| Parameter | Typical Value | Analytical Technique(s) |

| Isotopic Purity (atom % D) | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | Gas Chromatography-Flame Ionization Detection (GC-FID), GC-MS |

Experimental Protocols

Accurate determination of the isotopic purity of Methyl Octanoate-d15 relies on robust analytical methodologies. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity Analysis

GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for assessing the isotopic distribution of deuterated compounds.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Methyl Octanoate-d15 in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

If the sample is a complex biological matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by derivatization to fatty acid methyl esters (FAMEs) is necessary. Since Methyl Octanoate-d15 is already a methyl ester, it can be directly analyzed or used as an internal standard added before extraction.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (m/z 50-300) for qualitative analysis and to identify potential impurities. For quantitative analysis of isotopic distribution, Selected Ion Monitoring (SIM) is employed.

-

-

Selected Ion Monitoring (SIM) for Isotopic Purity:

-

The mass spectrum of unlabeled Methyl Octanoate (d0) will show a molecular ion [M]⁺ at m/z 158.24 and characteristic fragment ions.

-

For Methyl Octanoate-d15, the molecular ion [M]⁺ is expected at m/z 173.33.

-

Monitor the ion clusters around the molecular ion for the fully deuterated (d15), partially deuterated (d1 to d14), and undeuterated (d0) species.

-

The relative abundance of these ions is used to calculate the isotopic purity.

-

-

Data Analysis:

-

Integrate the peak areas for each monitored ion corresponding to the different isotopic species.

-

Calculate the atom percent deuterium using the following formula: Atom % D = [ (Σ (n * I_n)) / (15 * Σ I_n) ] * 100 where n is the number of deuterium atoms and I_n is the intensity of the ion corresponding to the species with n deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Analysis

NMR spectroscopy provides detailed structural information and can be used to quantify the level of deuteration by comparing the integrals of residual proton signals with a known internal standard or by direct observation in ²H NMR.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of Methyl Octanoate-d15 (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals overlapping with the analyte.

-

Add a known amount of a suitable internal standard with a well-resolved proton signal (e.g., 1,3,5-trichlorobenzene) for quantitative ¹H NMR.

-

-

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Parameters:

-

Acquire a standard proton spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full magnetization recovery for accurate integration.

-

-

Analysis:

-

Identify and integrate the residual proton signals in the Methyl Octanoate-d15 spectrum. For Methyl Octanoate, these would be the methyl ester protons (~3.67 ppm), the alpha-methylene protons (~2.3 ppm), the beta-methylene protons (~1.6 ppm), the bulk methylene protons (~1.3 ppm), and the terminal methyl protons (~0.88 ppm).

-

Compare the integral of a residual proton signal to the integral of the known internal standard to quantify the amount of non-deuterated and partially deuterated species.

-

-

-

²H (Deuterium) NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer equipped with a deuterium probe.

-

Solvent: A protic solvent (e.g., Chloroform) can be used.

-

Parameters: Acquire a standard deuterium spectrum.

-

Analysis: The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The relative integrals of these signals can confirm the positions and relative abundance of deuterium.

-

Visualizations

Metabolic Fate of Octanoic Acid

Methyl Octanoate is readily hydrolyzed in vivo to octanoic acid. Octanoic acid, a medium-chain fatty acid, can cross the blood-brain barrier and is metabolized primarily in astrocytes. This diagram illustrates the metabolic pathway where octanoic acid is converted to glutamine in astrocytes, which is then utilized by neurons for the synthesis of the neurotransmitter GABA.

Caption: Metabolic pathway of octanoic acid in the brain.

Experimental Workflow for Stable Isotope Tracing

This diagram outlines a typical experimental workflow for using Methyl Octanoate-d15 as a stable isotope tracer in a cell culture model to study fatty acid metabolism.

Caption: Workflow for lipid analysis using stable isotope labeling.

Methyl Octanoate-d15: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Methyl Octanoate-d15, a deuterated fatty acid methyl ester (FAME). Understanding the stability profile of this isotopically labeled compound is critical for ensuring its purity and integrity in research and development applications, particularly in metabolic studies, as an internal standard for mass spectrometry, and in the development of deuterated drugs.

Overview of Methyl Octanoate-d15 Stability

Methyl Octanoate-d15, like other fatty acid methyl esters, is susceptible to degradation through two primary pathways: oxidation and hydrolysis. The rate of degradation is influenced by storage conditions such as temperature, exposure to light and air, and the presence of contaminants like moisture and metals.

Generally, Methyl Octanoate-d15 is considered stable when stored under recommended conditions.[1] Suppliers of the deuterated compound suggest that it should be re-analyzed for chemical purity after three years to ensure it remains within specifications.[1] The non-deuterated form, Methyl Octanoate, is also noted to be chemically stable under standard ambient conditions.[2]

The primary degradation pathways for FAMEs are:

-

Oxidative Degradation: This is the most significant degradation pathway for unsaturated FAMEs, but it can also affect saturated esters, albeit at a slower rate. The process is initiated by factors like heat, light, and the presence of metal ions, leading to the formation of free radicals. These radicals react with oxygen to form hydroperoxides, which are unstable and decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.[2][3]

-

Hydrolytic Degradation: In the presence of moisture, esters can undergo hydrolysis to form the corresponding carboxylic acid (octanoic acid-d15) and methanol. This reaction is accelerated by the presence of acids or bases.

Recommended Storage and Handling

To minimize degradation and ensure the long-term purity of Methyl Octanoate-d15, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Lower temperatures slow down the rates of both oxidative and hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby inhibiting oxidative degradation. |

| Container | Tightly sealed, amber glass vials. | Prevents exposure to light, which can catalyze oxidation, and minimizes moisture ingress. |

| Handling | Use personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area. | Standard laboratory safety practice. |

| Additives | For long-term storage of bulk quantities, consider the addition of an antioxidant such as butylated hydroxytoluene (BHT). | Antioxidants inhibit the free radical chain reactions of oxidation. |

Quantitative Stability Data for Fatty Acid Methyl Esters

Table 1: Effect of Storage Conditions on Biodiesel Stability (60 days)

| Parameter | Storage Condition | Day 0 | Day 30 | Day 60 |

| Acid Value (mg KOH/g) | Atmospheric | 0.45 | 0.62 | 0.78 |

| Refrigerated | 0.45 | 0.51 | 0.58 | |

| Vacuum | 0.45 | 0.47 | 0.50 | |

| Peroxide Value (meq O₂/kg) | Atmospheric | 3.2 | 8.5 | 12.1 |

| Refrigerated | 3.2 | 5.4 | 7.8 | |

| Vacuum | 3.2 | 4.1 | 5.2 | |

| Data adapted from a study on waste groundnut oil biodiesel. |

Table 2: Long-Term Storage of Rapeseed Methyl Ester (7 Years)

| Parameter | Fresh Sample | After 7 Years in Sealed Barrel |

| Ester Content (%) | 98.5 | 98.0 |

| Water Content (mg/kg) | 150 | 200 |

| Kinematic Viscosity (mm²/s at 40°C) | 4.5 | 4.5 |

| Oxidation Stability (hours at 110°C) | 8.5 | 7.5 |

| Acid Number (mg KOH/g) | 0.15 | 0.20 |

| Data adapted from a study on rapeseed methyl ester stored in a sealed steel barrel in the dark. |

These data indicate that storage under vacuum or refrigerated conditions significantly slows down the degradation of FAMEs compared to storage under atmospheric conditions. Furthermore, with appropriate packaging (sealed, dark), FAMEs can remain stable for extended periods.

Experimental Protocols

Stability Indicating Method by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantitative analysis of Methyl Octanoate-d15 and the detection of potential degradation products.

Objective: To assess the purity of Methyl Octanoate-d15 and identify potential degradation products resulting from forced degradation or long-term storage.

Materials:

-

Methyl Octanoate-d15 sample

-

Hexane (or other suitable solvent), GC grade

-

Internal standard (e.g., Methyl Nonadecanoate or another FAME not present in the sample)

-

GC-MS system with a suitable capillary column (e.g., SP™-2560, DB-23, or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately prepare a stock solution of the Methyl Octanoate-d15 sample in hexane.

-

Prepare a stock solution of the internal standard in hexane.

-

Create a series of calibration standards by spiking known concentrations of Methyl Octanoate-d15 into solutions containing a fixed concentration of the internal standard.

-

Prepare the test sample by diluting an accurately weighed amount of the Methyl Octanoate-d15 being tested with the internal standard solution.

-

-

GC-MS Conditions:

-

Injector: Split/splitless, 250°C, split ratio 50:1.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.

-

Column: SP™-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness.

-

Mass Spectrometer:

-

Transfer line temperature: 250°C.

-

Ion source temperature: 230°C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

-

-

Data Analysis:

-

Integrate the peak areas for Methyl Octanoate-d15 and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of Methyl Octanoate-d15 to the peak area of the internal standard against the concentration of Methyl Octanoate-d15.

-

Determine the concentration of Methyl Octanoate-d15 in the test sample using the calibration curve.

-

Purity can be expressed as a percentage of the expected concentration.

-

Examine the chromatogram for any new peaks that may indicate degradation products. Mass spectra of these peaks can be compared to libraries to tentatively identify them.

-

Isotopic Purity Assessment by Mass Spectrometry

Objective: To confirm the isotopic enrichment of Methyl Octanoate-d15.

Procedure:

-

Acquire the mass spectrum of the Methyl Octanoate-d15 sample using a high-resolution mass spectrometer (e.g., ESI-HRMS or GC-MS).

-

Identify the molecular ion cluster.

-

Calculate the theoretical isotope distribution for Methyl Octanoate-d15 at the stated isotopic enrichment.

-

Compare the experimentally observed isotope distribution with the theoretical distribution to confirm the isotopic purity.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways for Methyl Octanoate-d15 and a typical experimental workflow for stability testing.

Caption: Oxidative degradation pathway of Methyl Octanoate.

Caption: Hydrolytic degradation of Methyl Octanoate-d15.

Caption: Experimental workflow for stability testing.

References

A Comprehensive Technical Guide to the Physical Characteristics of Methyl Octanoate-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical characteristics of Methyl Octanoate-d15, a deuterated stable isotope of Methyl Octanoate. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

Core Physical Properties

| Property | Value | Source |

| Chemical Formula | C₉D₁₅H₃O₂ | [1][2] |

| Molecular Weight | 173.33 g/mol | [1][2] |

| CAS Number | 1219798-91-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~193-195 °C | |

| Melting Point | ~-40 °C | |

| Density | ~0.877 g/mL at 20-25 °C | |

| Refractive Index | ~1.417-1.418 at 20 °C | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Isotopic Enrichment | ≥98 atom % D |

Note: Values for boiling point, melting point, density, and refractive index are for the non-deuterated Methyl Octanoate and are considered close approximations for Methyl Octanoate-d15.

Experimental Protocols for Property Determination

Standard methodologies are employed to determine the physical characteristics of liquid organic compounds like Methyl Octanoate-d15. Below are brief descriptions of these common experimental protocols.

1. Determination of Boiling Point: The boiling point is typically determined using distillation or a capillary method (Thiele tube or modern automated apparatus). The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be utilized.

2. Determination of Melting Point: To determine the melting point, the sample is first frozen. The temperature at which the solid phase transitions to a liquid phase upon gentle heating is recorded. This is often performed using a melting point apparatus where the sample is observed under magnification as the temperature is gradually increased.

3. Determination of Density: The density of a liquid is its mass per unit volume. It is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is accurately measured at a specific temperature, and the density is calculated.

4. Determination of Refractive Index: The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display at a specified temperature and wavelength (typically the sodium D-line).

Application Workflow: Use as an Internal Standard

Methyl Octanoate-d15 is primarily used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. Its chemical properties are nearly identical to the analyte of interest (Methyl Octanoate), but its increased mass allows for clear differentiation in a mass spectrometer.

Caption: Workflow for the use of Methyl Octanoate-d15 as an internal standard.

References

An In-depth Technical Guide to the Safety Data for Methyl Octanoate-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Methyl Octanoate-d15 (CAS No. 1219798-91-0), a deuterated stable isotope of Methyl Octanoate (CAS No. 111-11-5). Given that specific toxicological data for isotopically labeled compounds are often limited, this document primarily extrapolates safety information from the well-documented non-labeled Methyl Octanoate. This information is crucial for ensuring safe handling, storage, and disposal in a laboratory setting.

Compound Identification and Physical Properties

Methyl Octanoate-d15 is the deuterated form of Methyl Octanoate, where 15 hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physical and Chemical Properties

| Property | Methyl Octanoate-d15 | Methyl Octanoate (Non-labeled) | Source(s) |

| CAS Number | 1219798-91-0 | 111-11-5 | [1][2] |

| Molecular Formula | C₉D₁₅H₃O₂ | C₉H₁₈O₂ | [1][2] |

| Molecular Weight | 173.33 g/mol | 158.24 g/mol | |

| Appearance | Colorless Liquid | Colorless Liquid | |

| Odor | N/A | Fruity, orange-like | |

| Boiling Point | N/A | 194 - 195 °C (381 - 383 °F) | |

| Flash Point | N/A | 73 °C (163.4 °F) | |

| Density | N/A | 0.877 g/cm³ at 25 °C (77 °F) | |

| Vapor Pressure | N/A | 71.99 hPa at 25 °C (77 °F) | |

| Solubility | N/A | Insoluble in water | |

| Isotopic Enrichment | 98 atom % D | N/A |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for Methyl Octanoate

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

Precautionary Statements:

-

Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280 - Wear protective gloves, eye protection, and face protection.

-

Response: P370 + P378 - In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Storage: P403 + P235 - Store in a well-ventilated place. Keep cool.

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.

Caption: Logical workflow for hazard identification and prevention.

Toxicological Information

The chemical, physical, and toxicological properties of both Methyl Octanoate and its deuterated form have not been thoroughly investigated. Therefore, the compound should be handled with the care due to any laboratory chemical for which comprehensive toxicity data is unavailable.

Table 3: Summary of Toxicological Data

| Toxicity Metric | Result | Species | Source(s) |

| Acute Toxicity | No data available | N/A | |

| Skin Corrosion/Irritation | No data available | N/A | |

| Serious Eye Damage/Irritation | No data available | N/A | |

| Respiratory or Skin Sensitization | No information available | N/A | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or OSHA. | N/A | |

| Aspiration Hazard | No data available | N/A |

Experimental Protocols for Safe Handling

The following sections detail standardized procedures for ensuring safety when working with Methyl Octanoate-d15.

First Aid Measures

In case of exposure, follow these protocols.

-

After Inhalation: Move the person to fresh air.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

After Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

-

After Swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

References

A Technical Guide to Commercial Methyl Octanoate-d15 for Researchers

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a variety of analytical applications. This guide provides an in-depth overview of commercially available Methyl Octanoate-d15, a deuterated analog of methyl octanoate, focusing on its technical specifications, potential suppliers, and its application as an internal standard in quantitative analysis.

Commercial Supplier Specifications

The selection of a suitable commercial supplier for Methyl Octanoate-d15 is critical and should be based on key technical specifications that can impact experimental outcomes. Below is a summary of quantitative data from prominent suppliers.

| Supplier | Product Number | CAS Number | Molecular Formula | Isotopic Enrichment | Chemical Purity | Available Quantities |

| C/D/N Isotopes, Inc. | D-7005 | 1219798-91-0 | CD₃(CD₂)₆COOCH₃ | 98 atom % D[1] | Not specified | 0.1 g, 0.25 g[1] |

| LGC Standards | TRC-M324491 | 1219798-91-0 | C₉D₁₅H₃O₂[2] | 98 atom % D | min 98% | 5 mg, 10 mg, 50 mg |

Application in Quantitative Analysis: Use as an Internal Standard

Deuterated compounds like Methyl Octanoate-d15 are frequently employed as internal standards in quantitative mass spectrometry-based analyses. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This is crucial for correcting for sample loss during preparation and for variations in instrument performance, ensuring high-quality, reproducible data.

Experimental Protocol: Quantitative Analysis of Fatty Acids by GC-MS using a Deuterated Internal Standard

This protocol, adapted from a general method for fatty acid analysis, outlines the key steps for using a deuterated fatty acid methyl ester like Methyl Octanoate-d15 as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of your biological sample (e.g., plasma, tissue homogenate, or cell culture), add a precise amount of Methyl Octanoate-d15 solution of a known concentration.

-

Perform a lipid extraction using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform and methanol.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Induce phase separation by adding a salt solution (e.g., 0.9% NaCl).

-

Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids and the internal standard, into a clean tube.

-

Evaporate the solvent under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a derivatization agent to convert the fatty acids into their more volatile methyl esters. A common and effective reagent is boron trifluoride in methanol (BF₃-methanol).

-

Heat the sample in a sealed vial at a controlled temperature (e.g., 100°C) for a specified time (e.g., 30 minutes) to allow the reaction to proceed to completion.

-

After cooling, add water and a non-polar solvent like hexane to extract the newly formed FAMEs.

-

Vortex and then centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., a cyano-column).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 240°C. The exact program will need to be optimized for the specific column and analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for your target analytes and for Methyl Octanoate-d15. For deuterated FAMEs, specific m/z values can be selected that do not have interference from the non-deuterated counterparts[3].

-

Full Scan Mode: Can be used for qualitative analysis and to identify unknown fatty acids.

-

4. Data Analysis:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the Methyl Octanoate-d15 internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Use the resulting linear regression to determine the concentration of the fatty acids in your unknown samples.

Workflow for Supplier Selection

The process of selecting a commercial supplier for a critical reagent like Methyl Octanoate-d15 involves several logical steps to ensure the chosen product meets the specific requirements of your research.

Caption: A logical workflow for the selection of a commercial supplier for Methyl Octanoate-d15.

This technical guide provides a foundational understanding of commercially available Methyl Octanoate-d15 for researchers. By carefully considering the technical specifications from various suppliers and adapting established analytical protocols, scientists can effectively utilize this deuterated compound in their research and development endeavors.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Methyl Octanoate-d15 | TRC-M324491-10MG | LGC Standards [lgcstandards.com]

- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of Methyl Octanoate Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural isotopic abundance of methyl octanoate (C₉H₁₈O₂), a fatty acid methyl ester (FAME). Understanding the distribution of naturally occurring stable isotopes is crucial for high-precision analytical techniques, particularly in mass spectrometry, where it impacts compound identification, metabolic tracer studies, and quantitative analysis.

Theoretical Isotopic Abundance

All elements in methyl octanoate—carbon, hydrogen, and oxygen—exist in nature as a mixture of stable isotopes.[1][2] The prevalence of these isotopes determines the isotopic distribution of the entire molecule. The most abundant isotopologue of methyl octanoate consists solely of the lightest isotopes (¹²C, ¹H, ¹⁶O). However, the presence of heavier isotopes gives rise to a predictable pattern of isotopologues with greater masses.

The natural abundances of the key stable isotopes are summarized below.

Table 1: Natural Abundance of Stable Isotopes in Methyl Octanoate

| Element | Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| Carbon | ¹²C | 12.00000 | 98.9% |

| ¹³C | 13.00335 | 1.1% | |

| Hydrogen | ¹H | 1.007825 | 99.985% |

| ²H (D) | 2.01410 | 0.015% | |

| Oxygen | ¹⁶O | 15.99491 | 99.76% |

| ¹⁷O | 16.99914 | 0.037% | |

| ¹⁸O | 17.99916 | 0.204% |

Source: Data compiled from established isotopic abundance values.[1][2][3]

Based on these elemental abundances, the theoretical distribution of the primary molecular ions of methyl octanoate (C₉H₁₈O₂) can be calculated. The molecular ion (M) represents the molecule composed entirely of the most abundant isotopes. The M+1 peak arises from molecules containing one heavier isotope (e.g., one ¹³C atom), while the M+2 peak results from molecules with two ¹³C atoms, one ¹⁸O atom, or other combinations.

**Table 2: Calculated Theoretical Isotopic Distribution for Methyl Octanoate (C₉H₁₈O₂) **

| Ion | Description | Relative Abundance (%) |

| M | [¹²C₉ ¹H₁₈ ¹⁶O₂]⁺ | 100.00 |

| M+1 | Contains one ¹³C or one ²H or one ¹⁷O | 10.15 |

| M+2 | Contains two ¹³C, one ¹⁸O, etc. | 0.69 |

Note: The relative abundance is normalized to the most abundant peak (M). The calculation for M+1 is approximately (9 x 1.1%) + (18 x 0.015%) + (2 x 0.037%). The M+2 calculation is more complex, involving combinations of isotopes.

Experimental Determination of Isotopic Abundance

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and standard technique for the analysis of volatile compounds like FAMEs, including methyl octanoate. It allows for the separation of the compound from a mixture and the subsequent analysis of its mass-to-charge ratio, revealing the isotopic distribution.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a chromatographic column. As the separated methyl octanoate elutes from the column, it enters the mass spectrometer's ion source. Here, molecules are ionized, typically by electron ionization (EI), which fragments the molecule and creates a positively charged molecular ion (M⁺). The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The detector measures the intensity of each ion, producing a mass spectrum that shows the relative abundance of the different isotopologues.

Experimental Protocol: GC-MS Analysis of Methyl Octanoate

This protocol outlines a general methodology for determining the isotopic abundance of methyl octanoate.

1. Sample Preparation and Derivatization:

-

If starting from a lipid extract, fatty acids must be converted to their more volatile methyl ester derivatives.

-

A common method is transmethylation using a reagent like 4% H₂SO₄ in methanol.

-

The sample (e.g., lipid extract) is heated with the reagent (e.g., at 80-85°C for 1 hour).

-

After cooling, the resulting FAMEs (including methyl octanoate) are extracted into an organic solvent like hexane.

-

For pure methyl octanoate, dissolve a known quantity in a suitable solvent (e.g., n-dodecane) to prepare a standard solution.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Injector: Splitless mode at 220°C.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for FAME analysis.

-

Oven Temperature Program:

-

Initial temperature: 70°C.

-

Ramp 1: Increase to 170°C at 11°C/min.

-

Ramp 2: Increase to 175°C at 0.8°C/min (to separate closely eluting isomers).

-

Ramp 3: Increase to 220°C at 20°C/min, hold for 2.5 minutes.

-

-

Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 30-330 to identify the compound and its fragments.

3. Data Analysis and Interpretation:

-

Identify the peak corresponding to methyl octanoate by its retention time and mass spectrum.

-

Locate the molecular ion peak (M⁺) for methyl octanoate (nominal mass 158 amu).

-

Measure the relative intensities of the M, M+1, and M+2 peaks from the mass spectrum.

-

Correct the raw data for background noise and any potential interfering ions.

-

Compare the experimental isotopic ratios to the theoretical values in Table 2 to confirm identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for analyzing the natural isotopic abundance of methyl octanoate.

Caption: Workflow for determining isotopic abundance via GC-MS.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Octanoate-d15 as an Internal Standard in Quantitative Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological and pharmaceutical samples is critical for a wide range of research and development activities, from metabolic studies to quality control of lipid-based drug formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the profiling of fatty acids. However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability and potential sample loss, leading to inaccurate quantification.

To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended. Methyl Octanoate-d15 is a deuterated form of methyl octanoate, a fatty acid methyl ester (FAME). Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring that it behaves similarly throughout the entire analytical procedure, from extraction to ionization in the mass spectrometer. By adding a known amount of Methyl Octanoate-d15 to the sample at the initial stage, it serves as a reliable internal reference to correct for variations, thereby enabling highly accurate and precise quantification of other fatty acid methyl esters.

This document provides detailed application notes and protocols for the effective use of Methyl Octanoate-d15 as an internal standard in GC-MS based fatty acid analysis.

Principle of Internal Standardization

The fundamental principle of using an internal standard (IS) is to add a known quantity of a compound (the IS) to every sample, calibrator, and quality control sample. The IS should be chemically similar to the analytes of interest but distinguishable by the detector. In GC-MS, a stable isotope-labeled standard like Methyl Octanoate-d15 is ideal because it co-elutes with the non-labeled analyte but is easily differentiated by its higher mass-to-charge ratio (m/z). The quantification is then based on the ratio of the analyte's response to the IS's response, which corrects for variations in injection volume, and ionization efficiency, and compensates for any sample loss during preparation.

Experimental Workflow

The overall workflow for the quantitative analysis of fatty acids using Methyl Octanoate-d15 as an internal standard is depicted below.

Experimental Protocols

Preparation of Standard Solutions

a. Methyl Octanoate-d15 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of neat Methyl Octanoate-d15 and dissolve it in 10 mL of high-purity hexane in a class A volumetric flask. This stock solution should be stored at -20°C.

b. Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane to obtain a working solution of 10 µg/mL. This solution will be used to spike the samples.

c. Calibration Standards: Prepare a mixed stock solution of the fatty acid methyl esters (FAMEs) of interest (e.g., C14:0, C16:0, C18:0, C18:1, etc.) at a concentration of 1 mg/mL each in hexane. Perform serial dilutions of this mixed stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Each calibration standard should be spiked with the working internal standard solution to a final concentration of 1 µg/mL of Methyl Octanoate-d15.

Sample Preparation

The following protocol is a general guideline for the extraction and derivatization of fatty acids from a biological matrix. The specific volumes and concentrations may need to be optimized for different sample types and expected analyte concentrations.

a. Lipid Extraction (Folch Method):

-

To 100 µL of the biological sample (e.g., plasma) in a glass tube with a PTFE-lined cap, add 50 µL of the 10 µg/mL Methyl Octanoate-d15 working internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure complete extraction of lipids.

-

Add 0.5 mL of 0.9% (w/v) aqueous NaCl solution to induce phase separation.

-

Vortex for another 30 seconds and then centrifuge at 2,000 x g for 5 minutes.

-

Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new clean glass tube using a Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen at 40°C.

b. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

-

Seal the tube tightly and heat at 100°C for 30 minutes in a heating block.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of deionized water.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-23, DB-WAX, or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 200°C, then 5°C/min to 240°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions | Select characteristic ions for each FAME and for Methyl Octanoate-d15 (e.g., m/z 90 for deuterated and m/z 74 for non-deuterated C16/C18 FAMEs) |

| Transfer Line Temp | 250°C |

| Ion Source Temp | 230°C |

Data Presentation and Method Performance

The following tables present representative quantitative data that can be expected from a validated method using Methyl Octanoate-d15 as an internal standard.

Table 1: Calibration Curve Data for Common Fatty Acid Methyl Esters

| Analyte (FAME) | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Methyl Myristate (C14:0) | 0.1 - 50 | > 0.998 |

| Methyl Palmitate (C16:0) | 0.1 - 100 | > 0.999 |

| Methyl Stearate (C18:0) | 0.1 - 100 | > 0.999 |

| Methyl Oleate (C18:1) | 0.1 - 100 | > 0.998 |

| Methyl Linoleate (C18:2) | 0.1 - 50 | > 0.997 |

Table 2: Recovery and Precision Data

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) (n=6) |

| Myristic Acid | 10 | 98.2 | 3.5 |

| Palmitic Acid | 50 | 101.5 | 2.9 |

| Stearic Acid | 50 | 99.8 | 3.1 |

| Oleic Acid | 50 | 97.5 | 4.2 |

| Linoleic Acid | 10 | 96.8 | 4.8 |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Myristic Acid | 0.03 | 0.1 |

| Palmitic Acid | 0.02 | 0.08 |

| Stearic Acid | 0.03 | 0.1 |

| Oleic Acid | 0.04 | 0.12 |

| Linoleic Acid | 0.05 | 0.15 |

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

Conclusion

The use of Methyl Octanoate-d15 as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids by GC-MS. The protocols and data presented in these application notes demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity. Proper implementation of this internal standard methodology is crucial for obtaining high-quality, reproducible data in fatty acid research and development. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these methods for their specific applications to ensure the integrity of their quantitative results.

Application Notes and Protocols for Methyl Octanoate-d15 in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Use of Methyl Octanoate-d15 as an Internal Standard for Accurate Quantification by LC-MS/MS

The accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses are paramount in research and drug development.[1][2] A significant challenge in achieving reliable quantification is the variability introduced during sample preparation and the phenomenon of matrix effects in the mass spectrometer's ion source.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and robust strategy to mitigate these issues.[1] Methyl Octanoate-d15, a deuterated analog of methyl octanoate, serves as an ideal internal standard for the quantification of medium-chain fatty acids and their esters.

Principle of Stable Isotope Dilution Assay (SIDA)

The core principle behind using Methyl Octanoate-d15 lies in its near-identical chemical and physical properties to the unlabeled analyte, methyl octanoate. It co-elutes with the analyte during chromatographic separation and experiences similar ionization efficiency and potential suppression or enhancement in the MS source. However, due to its mass difference, it is distinguishable by the mass spectrometer. By adding a known amount of Methyl Octanoate-d15 to samples and calibration standards, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains consistent even if sample loss occurs during preparation or if matrix effects alter the absolute signal intensity.

Advantages of Using Methyl Octanoate-d15:

-

Correction for Matrix Effects: Effectively compensates for signal suppression or enhancement caused by co-eluting matrix components.

-

Improved Precision and Accuracy: Minimizes variability introduced during sample extraction, derivatization (if applicable), and injection.

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample matrices and analytical batches.

Potential Applications:

-

Metabolomics and Lipidomics: Quantification of endogenous medium-chain fatty acids in biological matrices such as plasma, serum, and tissue homogenates.

-

Food and Beverage Analysis: Determination of fatty acid profiles in food products.

-

Environmental Analysis: Measurement of fatty acid methyl esters in environmental samples.

-

Drug Development: As an internal standard in pharmacokinetic studies of drugs that are structurally similar to or are metabolized into medium-chain fatty acids.

Illustrative Experimental Protocol: Quantification of Methyl Octanoate in Human Plasma

This protocol provides a representative method for the quantification of methyl octanoate in human plasma using Methyl Octanoate-d15 as an internal standard.

1. Materials and Reagents:

-

Methyl Octanoate (analyte)

-

Methyl Octanoate-d15 (internal standard)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (K2EDTA)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Microcentrifuge tubes

-

Autosampler vials

2. Standard and Internal Standard Preparation:

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of methyl octanoate and Methyl Octanoate-d15 in methanol.

-

Calibration Standard Working Solutions: Serially dilute the methyl octanoate stock solution with methanol to prepare a series of working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Methyl Octanoate-d15 primary stock solution with methanol.

3. Sample Preparation:

-

Thaw human plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution (50 ng/mL) to the plasma and vortex briefly.

-

Add 200 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Ionization Source Parameters: Optimize source temperature, gas flows, and spray voltage for the analytes.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methyl Octanoate: Determine the optimal precursor and product ions (e.g., monitor the [M+H]+ ion).

-

Methyl Octanoate-d15: Determine the corresponding precursor and product ions.

-

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the methyl octanoate and Methyl Octanoate-d15 MRM transitions.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of methyl octanoate in the plasma samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Illustrative Calibration Curve Data

| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |